molecular formula C16H21ClN2O B7544890 (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone

(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone

Cat. No. B7544890
M. Wt: 292.80 g/mol
InChI Key: LNBZLJUFUSHZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone, also known as CHPMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CHPMP belongs to the class of psychoactive substances known as designer drugs or research chemicals. It is a synthetic compound that is structurally similar to other psychoactive substances such as cathinones and amphetamines.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves the inhibition of the reuptake of dopamine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn results in enhanced mood and cognitive function. (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone also acts as a stimulant, increasing alertness and reducing fatigue.
Biochemical and physiological effects:
The biochemical and physiological effects of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone are complex and varied. In addition to its effects on dopamine and serotonin levels, (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone also affects the levels of other neurotransmitters such as norepinephrine and glutamate. (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also has an impact on thermoregulation, causing an increase in body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone in lab experiments include its ability to cross the blood-brain barrier and its potent psychoactive effects. This makes it a useful tool for studying the neurochemistry of the brain and the effects of neurotransmitters on behavior. However, the limitations of using (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone in lab experiments include its potential toxicity and the lack of long-term safety data.

Future Directions

There are several potential future directions for research on (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone. One area of interest is the development of new therapeutic applications for (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone, particularly in the treatment of neurological disorders. Another area of research involves the development of new synthetic compounds that are structurally similar to (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone but have improved safety profiles. Additionally, further research is needed to fully understand the long-term effects of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone on the brain and body.

Synthesis Methods

The synthesis of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone involves several steps that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 3-chlorophenylacetonitrile with pyrrolidine and sodium borohydride in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with methyl iodide to yield (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone.

Scientific Research Applications

The potential therapeutic applications of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone have been the subject of extensive scientific research. One of the most promising areas of research involves the use of (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that (3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone can increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.

properties

IUPAC Name

(3-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c17-14-6-3-5-13(11-14)16(20)19-10-4-7-15(19)12-18-8-1-2-9-18/h3,5-6,11,15H,1-2,4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBZLJUFUSHZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN2C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone

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